REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[O:9][N:8]=[C:7]([NH2:10])[CH:6]=1)([CH3:4])[CH3:3].[CH3:11][N:12]=[C:13]=[O:14]>CN(C)C1C=CN=CC=1.C1C=CC=CC=1>[CH3:1][C:2]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:13]([NH:12][CH3:11])=[O:14])[CH:6]=1)([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC(=NO1)N
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 50 milliliter flask with a magnetic stirring bar, addition funnel
|
Type
|
CUSTOM
|
Details
|
thermometer and condenser/drying tube
|
Type
|
CUSTOM
|
Details
|
the mass of crystals which formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with hexane, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC(=NO1)NC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |